molecular formula C19H20Cl2N2O6 B13887706 2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate

2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate

Cat. No.: B13887706
M. Wt: 443.3 g/mol
InChI Key: OGENQQHYQLWNHY-UHFFFAOYSA-N
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Description

2,2-Dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate is a complex organic compound with significant applications in various fields. The compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate involves multiple steps. One common method includes the reaction of 3-methoxycarbonylaminophenol with dimethylaniline in the presence of phosgene to form chloromethyl (3-methoxycarbonylaminophenyl) ester. This intermediate is then condensed with m-toluidine in the presence of sodium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting metabolic pathways. For example, it is known to inhibit enzymes that process pyruvate, thereby impacting cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloropropionic acid: Shares the dichloropropanoic acid moiety but lacks the carbamate group.

    Phenmedipham: A related carbamate compound used as a herbicide.

Uniqueness

2,2-Dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functionality as both a dichloropropanoic acid derivative and a carbamate makes it versatile for various applications.

Properties

Molecular Formula

C19H20Cl2N2O6

Molecular Weight

443.3 g/mol

IUPAC Name

2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate

InChI

InChI=1S/C16H16N2O4.C3H4Cl2O2/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2;1-3(4,5)2(6)7/h3-10H,1-2H3,(H,17,19)(H,18,20);1H3,(H,6,7)

InChI Key

OGENQQHYQLWNHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC.CC(C(=O)O)(Cl)Cl

Origin of Product

United States

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